Terephthaloyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: reaction

Synonyms

Canonical SMILES

Monomer for High-Performance Polymers

TPC reacts with diamines like p-phenylenediamine to form poly(p-phenylene terephthalamide) (PPT) fibers, also known as Kevlar® []. These aramid fibers possess exceptional properties like high strength, thermal stability, and flame resistance, making them ideal for applications in bulletproof vests, aerospace components, and fire retardant textiles [].

Cross-linking Agent

TPC can act as a cross-linking agent for existing polymers. For instance, research has explored its use in chain extension of polystyrene by reacting with difunctional diamines, leading to enhanced mechanical properties [].

Liquid Crystalline Thermosets

Scientific studies have investigated the use of TPC in the preparation of liquid crystalline thermosets. This involves thermal cyclotrimerization (a reaction where three identical molecules combine) of dicyanate compounds derived from TPC. These thermosets exhibit unique properties like self-organization and potential applications in high-performance materials [].

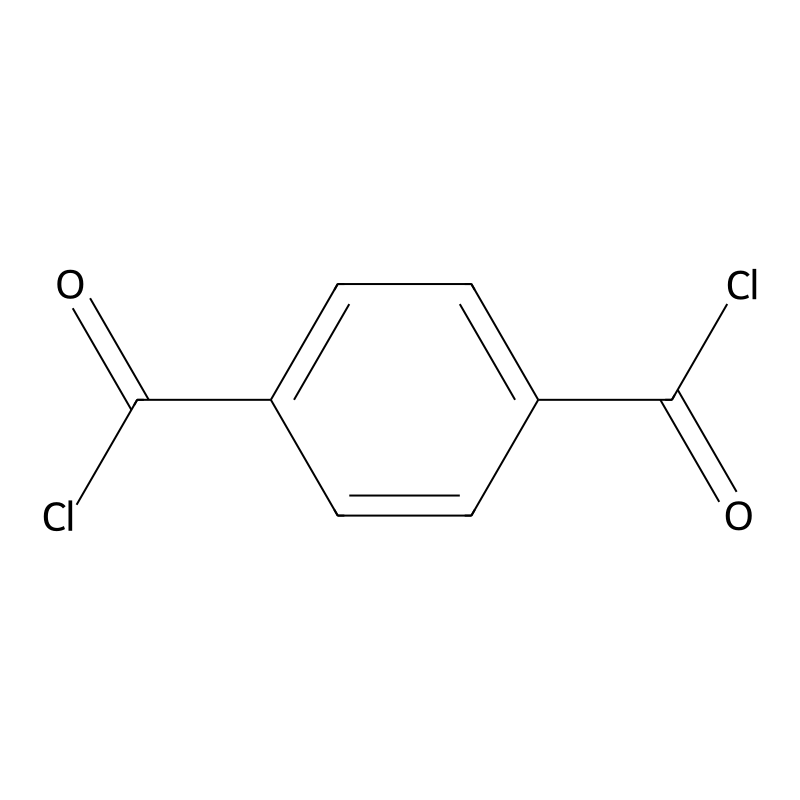

Terephthaloyl chloride, also known as 1,4-benzenedicarbonyl chloride, is an acyl chloride derived from terephthalic acid. It appears as a white solid at room temperature and has a molecular formula of C8H4Cl2O2, with a molecular weight of approximately 203.02 g/mol. The compound has a melting point ranging from 79.5 to 84 °C and a boiling point of about 264 °C. It is soluble in organic solvents such as ethanol but reacts with water, producing hydrogen chloride gas, which poses significant hazards including corrosivity and toxicity .

TPC poses several safety concerns due to its reactive nature:

- Toxicity: TPC is harmful if inhaled, ingested, or absorbed through the skin []. It can cause irritation to the respiratory system, eyes, and skin [].

- Reactivity: TPC reacts exothermically with water, releasing hydrochloric acid fumes []. It can also react violently with strong bases and oxidizers [].

- Flammability: TPC is not readily flammable but can decompose upon heating, releasing toxic fumes [].

Due to these hazards, proper personal protective equipment (PPE) like gloves, safety glasses, and respirators are essential when handling TPC [].

Terephthaloyl chloride is highly reactive and primarily undergoes electrophilic substitution reactions. The most notable reaction is its hydrolysis, where it reacts with water to form terephthalic acid and hydrochloric acid:

This hydrolysis reaction occurs rapidly in aqueous environments, with half-lives ranging from approximately 1.2 to 2.2 minutes at various pH levels . Additionally, it can participate in condensation reactions with amines to form polyamides, contributing to the synthesis of high-performance polymers like aramid fibers .

Terephthaloyl chloride can be synthesized through several methods:

- Chlorination of Terephthalic Acid: This method involves reacting terephthalic acid with thionyl chloride under reflux conditions:

- Reaction with 1,4-Bis(trichloromethyl)benzene: This commercial method involves reacting this chlorinated compound with terephthalic acid, yielding terephthaloyl chloride along with hydrochloric acid as a byproduct .

Terephthaloyl chloride's rapid reactivity and ability to form stable polymers distinguish it from similar compounds, making it essential for high-performance material applications.

Research has explored the interactions of terephthaloyl chloride with various surfaces and compounds. For instance, studies have shown its adsorption on silver surfaces, revealing insights into its reactivity and potential applications in catalysis . Additionally, interaction studies involving hydrolysis have demonstrated that the compound can form short-lived intermediates that further react to produce stable products .

Physical Description

WHITE POWDER OR COLOURLESS NEEDLES WITH PUNGENT ODOUR.

Color/Form

XLogP3

Boiling Point

259 °C

264 °C

Flash Point

180 °C

Density

LogP

Melting Point

82-84 °C

79.5-84 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2039 of 2174 companies (only ~ 6.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Pictograms

Corrosive;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Organic fiber manufacturing

Plastic material and resin manufacturing

1,4-Benzenedicarbonyl dichloride: ACTIVE

Dates

Fabrication of biomaterials via controlled protein bubble generation and manipulation

Zeynep Ekemen, Hong Chang, Zeeshan Ahmad, Cem Bayram, Zimei Rong, Emir Baki Denkbas, Eleanor Stride, Pankaj Vadgama, Mohan EdirisinghePMID: 22044242 DOI: 10.1021/bm201202y

Abstract

In this work, we utilize a recently developed microbubbling process to generate controlled protein (bovine serum albumin, BSA) coated bubbles and then manipulate these to fabricate a variety of structures suitable for several generic biomedical applications, tissue engineering, and biosensor coatings. Using BSA solutions with varying concentrations (20, 25, and 30 wt %) and cross-linking (terephthaloyl chloride) mechanisms, structures were fabricated including porous thin films with variable pore sizes and thickness (partially cross-linked coupled to bubble breakdown), scaffolds with variable pore morphologies (fully cross-linked), and coated bubbles (no cross-linking), which can be used as stand-alone delivery devices and contrast agents. The movement of typical biosensor chemicals (catechol and hydrogen peroxide) across appropriate film structures was studied. The potential of formed scaffold structures for tissue engineering applications was demonstrated using mouse cell lines (L929). In addition to low cost, providing uniform structure generation and high output, the size of the bubbles can easily be controlled by adjusting simplistic processing parameters. The combination of robust processing and chemical modification to uniform macromolecule bubbles can be utilized as a competing, yet novel, tool with current technologies and processes in advancing the biomaterials and biomedical engineering remits.Study of albumin and fibrinogen membranes formed by interfacial crosslinking using microfluidic flow

Hong Chang, Rachel Khan, Zimei Rong, Andrei Sapelkin, Pankaj VadgamaPMID: 20823505 DOI: 10.1088/1758-5082/2/3/035002

Abstract

Microfluidics enables scale reduction in sample volume with obvious benefits for reagent conservation. In contrast to conventional macro-scale flow, microfluidics also offers unprecedented control over flow dynamics. In particular, laminar flow is readily achieved, allowing for new analytical and synthetic strategies. Here, two parallel flows of buffer and xylene were used to create a stable liquid-liquid interface within linear micro-channels. These, respectively, carried protein (albumin or fibrinogen) and an acyl chloride to effect protein crosslinking. This created robust, micro-membranes at the interface that bisected the fluid channel. Membrane formation was self-limiting, with fibrinogen membranes showing greater solute permeability than albumin, based on dye transport (Ponceau S, Meldola Blue). The crosslinker isophthaloyl dichloride led to thinner, less permeable membranes than terephthaloyl chloride. Larger surface area membranes formed at a static liquid-liquid interface served as a more physically accessible model and allowed precise electrochemical determination of acetaminophen, catechol and peroxide diffusion coefficients, which confirmed the greater fibrinogen permeability. Scanning electron microscopy (SEM) of the membranes also indicated a higher population of discrete nanopores at the fibrinogen surface. A crosslinking pH had a strong effect on overall permeability. Adhesion of B50 neuronal cells was demonstrated, and it is proposed that the membranes could facilitate cell growth through bidirectional nutrient supply in a micrbioreactor format.Mechanical characterization of cross-linked serum albumin microcapsules

Clément de Loubens, Julien Deschamps, Marc Georgelin, Anne Charrier, Florence Edwards-Levy, Marc LeonettiPMID: 24817568 DOI: 10.1039/c4sm00349g

Abstract

Controlling the deformation of microcapsules and capsules is essential in numerous biomedical applications. The mechanical properties of the membrane of microcapsules made of cross-linked human serum albumin (HSA) are revealed by two complementary experiments in the linear elastic regime. The first provides the surfacic shear elastic modulus Gs by the study of small deformations of a single capsule trapped in an elongational flow: Gs varies from 0.002 to 5 N m(-1). The second gives the volumic Young's modulus E of the membrane by shallow and local indentations of the membrane with an AFM probe: E varies from 20 kPa to 1 MPa. The surfacic and volumic elastic moduli increase with the size of the capsule up to three orders of magnitude and with the protein concentration of the membrane. The membrane thickness is evaluated from these two membrane mechanical characteristics and increases with the size and the initial HSA concentration from 2 to 20 μm.Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride

William R Berti, Barry W Wolstenholme, John J Kozlowski, Raymond L Sobocinski, Robert W FreerksenPMID: 17120561 DOI: 10.1021/es060954a

Abstract

The phthaloyl chloride isomers, terephthaloyl chloride (TCl) and isophthaloyl chloride (ICl), are high production volume chemicals used in polymers to impartflame resistance, chemical resistance, and temperature stability and as water scavengers. In these studies, we determined the hydrolytic stability of TCl and ICl and their hydrolysis products in aqueous solutions. Hydrolysis rates for TCl and ICl were initially determined by gas chromatography/flame ionization detection in water buffered at pH 4.0, 7.0, and 9.0 and 0 degrees C for up to 30 min. Subsequent studies determined the products from TCl and ICl hydrolysis. The parent phthaloyl chlorides (TCl and ICl), their intermediate hydrolysis products (designated as the "half-acids"), and their stable hydrolysis products (terephthalic acid (TPA) and isophthalic acid (IPA)) were determined by high-performance liquid chromatography. The half-lives (t(1/2)) of TCl and ICl ranged from an average of 1.2 to 2.2 min and from 2.2 to 4.9 min, respectively, at pH 4-9 and 0 degrees C. The observed first-order rate constants (k(obs)) ranged from an average of 530 to 1100 (x 10(5) s(-1)) for TCl and 240 to 520 (x 10(5) s(-1)) for ICl. Both phthaloyl chlorides formed their respective short-lived intermediates, in which one of the two carboxylic acid chloride functionalities reacts with water to form the carboxylic acid ("half-acid"). Subsequently, the half-acids underwent further hydrolysis so that greater than 90% of the initial phthaloyl chloride hydrolyzed in less than 60 min at 0 degrees C. The hydrolysis products TPA and IPA were hydrolytically stable, undergoing no further transformations after 20 min at pH 7 and 25 degrees C. This work demonstrated that TCl, ICl, and their respective half-acids will not be persistent in aqueous systems for a time sufficient to have a sustained toxicological effect on aquatic organisms (less than 1 h). Performing additional aquatic toxicity studies, biodegradation studies, and potentially mammalian studies on TCl and ICl are unnecessary since the existing information on TPA and IPA with the hydrolysis data presented here is sufficient to address questions on the fate and effects of these two substances in aqueous environments.The chlorination of isophthaloyl and terephthaloyl chloride

N RABJOHNPMID: 18891919 DOI: 10.1021/ja01190a513

Abstract

Synthesis of polymer-type chiral stationary phases and their enantioseparation evaluation by high-performance liquid chromatography

Shao-Hua Huang, Zheng-Wu Bai, Chuan-Qi Yin, Shi-Rong Li, Zhi-Quan PanPMID: 17117402 DOI: 10.1002/chir.20324

Abstract

Two new chiral polymers of different molecular weights were synthesized by the copolymerization of (1R,2R)-(+)-1,2-diphenylethylenediamine, phenyl diisocyanate and terephthaloyl chloride. The polymers were immobilized on aminated silica gel to afford two chiral stationary phases. The polymers and the corresponding chiral stationary phases were characterized by Fourier transform-IR, elemental analysis, 1H and 13C NMR. The surface coverages of chiral structural units on the chiral stationary phases were estimated as 0.27 and 0.39 mmol/g, respectively. The enantioseparation ability of these chiral stationary phases was evaluated with a variety of chiral compounds by high-performance liquid chromatography. The effects of the organic additives, the composition of mobile phases, and the injection amount of sample on enantioseparation were investigated. A comparison of enantioseparation ability between these two chiral stationary phases was made. It was believed that the chain length of polymeric chiral selector significantly affected the enantioseparation ability of corresponding chiral stationary phase.Polyamide microcapsules containing jojoba oil prepared by inter-facial polymerization

P Persico, C Carfagna, L Danicher, Y FrerePMID: 16361191 DOI: 10.1080/02652040500161933

Abstract

Jojoba oil containing polyamide microcapsules having diameter of approximately 5 microm were prepared by inter-facial polycondensation by direct method (oil-in-water). Qualitative effects of both the formulation and the process parameters on microcapsules characteristics were investigated by SEM observations. Morphological analysis showed the dependence of the external membrane compactness on the chemical nature of the water-soluble polyamine and the oil-soluble acid polychloride: 1,6-hexamethylenediamine (HMDA) and terephthaloyl dichloride (TDC) were found to favour the production of smooth and dense surfaces. The use of ultrasonic irradiations during the dispersion step to get a further reduction of microcapsules size was also evaluated.Influence of the monomers type on the morphology of polyamide microcapsules

Abohachem Laguecir, Mohamed Radhouan Louhaichi, Michel BurgardPMID: 16305376 DOI: 10.2174/1567201043479984

Abstract

Various polyamide microcapsules were prepared via an inverse emulsion system (water in oil) by interfacial polycondensation of terephthaloyl dichloride with the aliphatic diamines ethylene diamine (EDA) and 1,6-hexane diamine (HMDA), and the aromatic diamine 1,4-phenylene diamine (PDA). Three types of polyamide microcapsules were thus obtained and labeled: CAPS EDA, CAPS HMDA, and CAPS PDA, respectively. The influence that the various substitutions had on particle size distribution, membrane microstructure, porosity and specific surface area and water content of the polyamide microcapsule was investigated. The roughness, porosity and porous volume of the polyamide membrane increased in the order: CAPS EDA < CAPS HMDA < CAPS PDA. Sodium chloride permeation experiments were performed to obtain an insight into the impact of structural changes on the permeability of the microcapsules to ionic species. The NaCl diffusion and permeability coefficients through the microcapsules were found to be in the order of 10(-8) cm2/s and 10(-5) cm/s, respectively.In situ fabrication of cross-linked protein membranes by using microfluidics

Greeshma Nair, Joseph F Gargiuli, N Raveendran Shiju, Zimei Rong, Evgeniy Shapiro, Dimitris Drikakis, Pankaj VadgamaPMID: 17051656 DOI: 10.1002/cbic.200600086

Abstract

We report a novel technique for preparing cross-linked protein membranes within microchannels by using an interfacial cross-linking reaction. Glass microchannels with a Y input were assembled by using a simple adhesive bonding technique to achieve dual, parallel laminar flows. Membrane formation utilised an interfacial reaction at the liquid-liquid interface, which involved bovine serum albumin (aqueous solution with a flow rate of 300 microL min(-1)) and terephthaloyl chloride (xylene solution with a flow rate of 700 microL min(-1)), to form thin ( approximately 25 microm) cross-linked films along the length of the channel under the continuous pressure-driven laminar flow. Such microfabricated membranes could extend the separation potential of any microfluidic structure to provide a stable barrier layer. Furthermore, degradation of the membrane was possible by using an alkali sodium dodecyl sulfate solution, which led to the complete disappearance of the membrane. These membranes could facilitate additional modification to allow for different permeability properties by controlled degradation. The one-step in situ membrane-fabrication methodology reported here generated precisely localised membranes and avoided the complexities of subcomponent assembly, which require complicated alignment of small, preformed membranes. This methodology could become the basis for sophisticated microseparation systems, biosensors and several "lab-on-a-chip" devices.Biodegradable poly(terephthalate-co-phosphate)s: synthesis, characterization and drug-release properties

Hai-Quan Mao, Irina Shipanova-Kadiyala, Zhong Zhao, Wenbin Dang, Angela Brown, Kam W LeongPMID: 15794482 DOI: 10.1163/1568562053115426